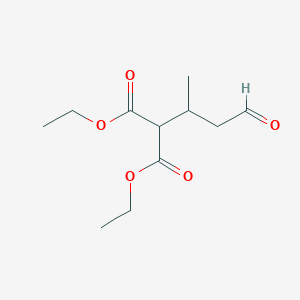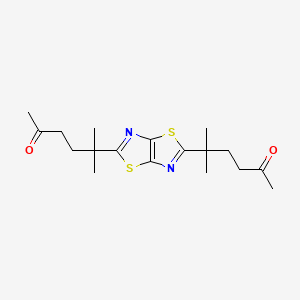
2-Hexanone, 5,5'-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) is a complex organic compound featuring a thiazolo[5,4-d]thiazole core. This compound is known for its unique electronic properties and high oxidative stability, making it a valuable building block in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) typically involves the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under solvothermal conditions, often modulated by an organobase . The resulting product is a covalent triazine framework with enhanced photocatalytic properties .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) undergoes various chemical reactions, including:
Oxidation: It can participate in photocatalytic selective oxidation reactions, particularly with amines.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen (O₂) and light sources for photocatalysis.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include imines from oxidation reactions and various substituted derivatives from reduction and substitution reactions .
Aplicaciones Científicas De Investigación
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which 2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) exerts its effects involves its ability to facilitate electron transfer processes. The compound’s rigid planar structure and high oxidative stability enable efficient intermolecular π–π overlap, which is crucial for its photocatalytic activity . In photocatalytic reactions, it activates molecular oxygen (O₂) to generate reactive oxygen species (ROS) such as superoxide anion (O₂•-), which are essential for the oxidation of organic substrates .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]thiazole-based COFs: These compounds share the thiazolo[5,4-d]thiazole core and exhibit similar photocatalytic properties.
Covalent triazine frameworks (CTFs): These frameworks contain triazine ring structures and are known for their strong conjugation systems and high chemical stability.
Uniqueness
2-Hexanone, 5,5’-thiazolo(5,4-d)thiazole-2,5-diylbis(5-methyl-) stands out due to its enhanced electron–hole separation and transfer capabilities, which result in superior photocatalytic performance compared to other similar compounds . Its ability to facilitate efficient electron transfer processes makes it a valuable component in various advanced materials and applications.
Propiedades
Número CAS |
33328-51-7 |
|---|---|
Fórmula molecular |
C18H26N2O2S2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
5-methyl-5-[5-(2-methyl-5-oxohexan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]hexan-2-one |
InChI |
InChI=1S/C18H26N2O2S2/c1-11(21)7-9-17(3,4)15-19-13-14(23-15)20-16(24-13)18(5,6)10-8-12(2)22/h7-10H2,1-6H3 |
Clave InChI |
KFDIYXKEXSLCTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(C)(C)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


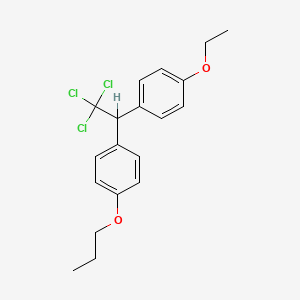
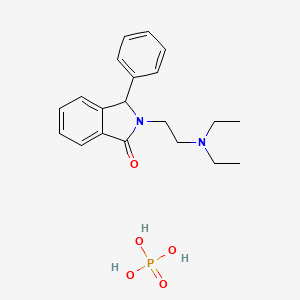

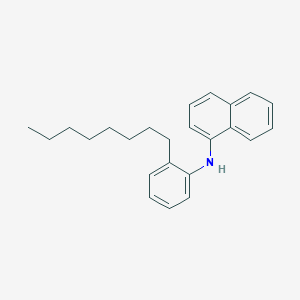
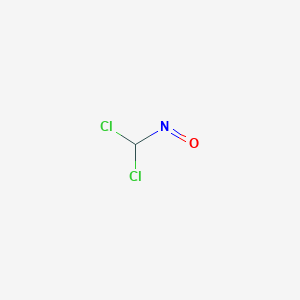
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
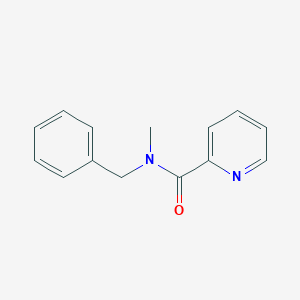
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
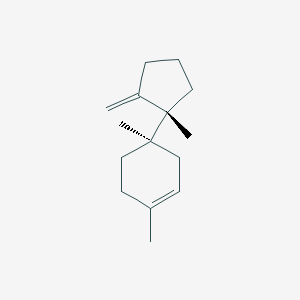

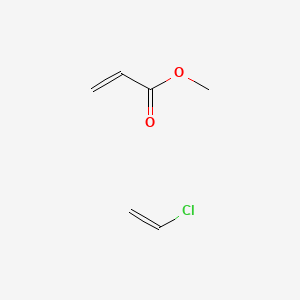
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
